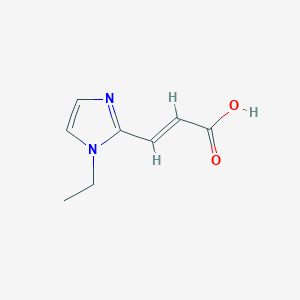

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUAICTHKEIND-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-ethylimidazol-2-yl)acrylic acid chemical properties

Technical Monograph: 3-(1-Ethylimidazol-2-yl)acrylic Acid

Part 1: Executive Summary & Chemical Identity

3-(1-Ethylimidazol-2-yl)acrylic acid is a heterocyclic building block belonging to the class of imidazole-conjugated enoic acids. Structurally, it consists of an imidazole ring N-alkylated with an ethyl group at the 1-position and substituted with an acrylic acid moiety at the 2-position.

Unlike its naturally occurring isomer urocanic acid (4-imidazoleacrylic acid), the 2-substituted derivative is primarily a synthetic intermediate. It serves as a critical pharmacophore in the development of histone deacetylase (HDAC) inhibitors, receptor antagonists, and cross-linking agents for functionalized polymers. Its conjugated system (

| Chemical Property | Data / Descriptor |

| IUPAC Name | (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| CAS Number (Generic) | 683816-01-5 (Parent unsubstituted acid); Specific ethyl derivative is custom synthesis.[1][2] |

| Predicted pKa | ~4.5 (Carboxyl), ~7.1 (Imidazole N3) |

| Solubility | Amphoteric; Soluble in dilute aqueous acid/base; DMSO, Methanol. |

Part 2: Physicochemical Profile & Stability

The physicochemical behavior of 3-(1-ethylimidazol-2-yl)acrylic acid is dominated by its zwitterionic potential and the "push-pull" electronic nature of the imidazole-acrylate system.

Acid-Base Equilibria

The compound possesses two ionizable centers:

-

The Carboxylic Acid (

): Acts as a proton donor. At physiological pH (7.4), this group is largely deprotonated ( -

The Imidazole Nitrogen (N3): Acts as a proton acceptor. The 1-ethyl substitution increases electron density at the ring, slightly elevating the basicity of N3 compared to the unsubstituted parent.

Implication for Formulation: In neutral aqueous solution, the molecule likely exists in a zwitterionic equilibrium, enhancing water solubility compared to non-ionic esters.

E/Z Isomerism

The double bond allows for stereoisomerism. The (E)-isomer is thermodynamically favored due to steric hindrance between the imidazole ring and the carboxylic acid group in the (Z)-configuration.

-

Stability Note: Exposure to UV light can induce photo-isomerization from E to Z, a property observed in analogous urocanic acid derivatives. Solutions should be protected from light.

Part 3: Synthetic Methodology

The most robust route to 3-(1-ethylimidazol-2-yl)acrylic acid is the Knoevenagel Condensation . This protocol ensures high stereoselectivity for the (E)-isomer and avoids the use of unstable organometallic intermediates.

Protocol: Knoevenagel Condensation

Precursor: 1-Ethylimidazole-2-carbaldehyde.

Reagents:

-

Malonic acid (1.2 equivalents)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic amount)

Step-by-Step Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethylimidazole-2-carbaldehyde (10 mmol) in anhydrous pyridine (15 mL).

-

Addition: Add malonic acid (12 mmol) and piperidine (0.1 mL).

-

Condensation & Decarboxylation: Heat the mixture to 80–100°C for 4–6 hours.

-

Mechanism: The initial condensation forms a dicarboxylic intermediate, which spontaneously decarboxylates under thermal conditions to yield the acrylic acid.

-

-

Workup (Self-Validating):

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

Adjust pH to ~4.5–5.0 (isoelectric point) using dilute HCl. The product should precipitate as a white/pale yellow solid.

-

-

Purification: Recrystallize from ethanol/water or purify via HPLC if high purity is required for biological assays.

Visualizing the Synthesis Pathway

Figure 1: Synthetic route via Knoevenagel condensation followed by thermal decarboxylation.[3]

Part 4: Chemical Reactivity & Applications

Michael Addition Acceptor

The

-

Reactivity: Thiols (e.g., cysteine residues in proteins) and secondary amines can add across the double bond.

-

Application: This property is utilized in designing covalent inhibitors . The acrylic acid moiety acts as a "warhead," forming a permanent bond with a cysteine residue in the active site of target enzymes (e.g., kinases or viral proteases).

Polymerization

The acrylic double bond allows this compound to function as a functional monomer.[4]

-

Copolymerization: Can be copolymerized with acrylamide or PEG-acrylates to introduce imidazole functionalities into hydrogels.

-

Use Case: Imidazole groups provide pH-buffering capacity (proton sponge effect) in drug delivery vehicles, facilitating endosomal escape of genetic payloads.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Method | Expected Signature | Diagnostic Value |

| Doublets at | Large coupling constant ( | |

| Triplet (~1.4 ppm) and Quartet (~4.1 ppm). | Confirms the integrity of the N-Ethyl group . | |

| IR Spectroscopy | Strong band at 1690–1710 cm | Indicates the conjugated Carboxylic Acid (C=O) . |

| Mass Spectrometry | [M+H] | Confirms molecular weight.[1][2][5][6] |

References

-

Synthesis of Imidazole Acrylic Acids: Fan, X., et al. (2006).[7] "Stereoselective Synthesis of 3-(Azolyl)acrylates via Knoevenagel Condensation." Synthesis, 2006(14), 2286–2290. Link

-

Reactivity of Imidazole Derivatives: Jain, R., et al. (2013). "Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 23(1), 215-221. Link

-

Michael Addition Mechanisms: Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

-

Analogous Compounds (Thio-derivatives): Hattan, C. M., et al. (2011). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid." Synthetic Communications, 43(1).[7] Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Acrylic acid - Wikipedia [en.wikipedia.org]

- 5. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1H-imidazole-2-carboxylate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid: Synthesis, Characterization, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the heterocyclic compound (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, including its systematic nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization, and a discussion of its potential in pharmacological research.

Introduction and Nomenclature

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products like the amino acid histidine and synthetic drugs such as metronidazole.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged structure" in drug design.[1] The modification of this core with functional groups, such as an acrylic acid moiety, gives rise to compounds with diverse biological potential. Aryl and heteroaryl propionic acid derivatives, for instance, are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

The topic of this guide, 1-ethyl-2-imidazoleacrylic acid, is more precisely defined by its systematic IUPAC name: (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid . This name clarifies the structure:

-

prop-2-enoic acid: A three-carbon carboxylic acid with a double bond between carbons 2 and 3 (commonly known as acrylic acid).

-

(2E)-: Specifies the stereochemistry at this double bond as trans (entgegen), which is generally the more stable isomer.

-

3-(1-ethyl-1H-imidazol-2-yl): Indicates that the imidazole ring is attached at the third carbon of the propenoic acid chain. The imidazole itself is substituted at two positions: an ethyl group on one nitrogen (N1) and the attachment to the acrylic acid chain at carbon 2.

This compound belongs to the broader class of substituted propenoic acids, which are explored for a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6]

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in research and development. The predicted properties for (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | (Calculated) |

| Molecular Weight | 166.18 g/mol | (Calculated) |

| General Appearance | Expected to be a crystalline solid | (Inference) |

| Solubility | Soluble in polar organic solvents; moderate solubility in water. | [7] |

| Acidity (pKa) | Estimated pKa ~4.5-5.0 for the carboxylic acid. | [7] |

Structural Diagram

The chemical structure dictates the molecule's reactivity and interaction with biological targets.

Caption: Chemical structure of (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid.

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing α,β-unsaturated carboxylic acids from an aldehyde is the Knoevenagel-Doebner condensation .[8][9] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.[10]

Reaction Pathway

The synthesis proceeds in two main stages starting from 1-ethyl-2-imidazolecarboxaldehyde and malonic acid.

Caption: Knoevenagel-Doebner reaction pathway for synthesis.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol details the synthesis of the title compound from its aldehyde precursor.

Materials:

-

1-ethyl-2-imidazolecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-ethyl-2-imidazolecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine.

-

Causality: Pyridine serves as both a weakly basic solvent and a catalyst. Malonic acid provides the active methylene group necessary for the initial nucleophilic attack.[9] Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.

-

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the activation energy for both the initial condensation and the subsequent dehydration and decarboxylation steps, driving the reaction to completion.[9]

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into an ice-cold solution of 2M HCl. This will neutralize the pyridine and precipitate the crude product.

-

Causality: Acidification protonates the carboxylate product, decreasing its water solubility and causing it to precipitate. It also protonates the basic pyridine and piperidine, forming water-soluble salts that are easily removed.

-

-

Purification: a. Filter the crude solid product using a Büchner funnel and wash with cold water. b. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). c. Dry the purified product under vacuum.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthesis.

Caption: Standard workflow for purification and analytical characterization.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include the vinyl protons of the acrylic acid chain (with a large coupling constant typical for a trans configuration), the ethyl group protons, and the distinct aromatic protons of the imidazole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

-

Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Potential Applications in Drug Development

The structural motifs within (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid suggest several avenues for pharmacological investigation.

-

Anti-inflammatory Activity: The arylpropionic acid scaffold is a well-known feature of many NSAIDs that inhibit cyclooxygenase (COX) enzymes.[3][4] This compound could be investigated for similar inhibitory activities.

-

Antimicrobial Properties: Imidazole derivatives are known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][12][13] The conjugated system of the acrylic acid moiety could also contribute to this activity.

-

Anticancer Research: Numerous imidazole-containing compounds have been evaluated as potential anticancer agents.[1][2] The polarity and hydrogen bonding capacity of the imidazole ring can facilitate interactions with various biological targets.

-

Metabolic Stability: In drug design, acrylic acid derivatives are sometimes used as more metabolically stable bioisosteres for ester groups, which are prone to hydrolysis by esterases.[14]

Conclusion

(2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its synthesis via the Knoevenagel-Doebner condensation is a robust and well-understood process. The combination of the pharmacologically significant imidazole ring and the versatile acrylic acid functional group makes it a promising candidate for screening in anti-inflammatory, antimicrobial, and anticancer research programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules.

References

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (2013). PubMed Central. Available at: [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

-

A review: Imidazole synthesis and its biological activities. (2016). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). IJRPR. Available at: [Link]

-

The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Available at: [Link]

-

Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. (2013). Amanote Research. Available at: [Link]

-

(PDF) Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. (2013). ResearchGate. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed Central. Available at: [Link]

-

A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2010). ResearchGate. Available at: [Link]

-

Imidazole: Having Versatile Biological Activities. (2016). Hindawi. Available at: [Link]

-

Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue. (2024). MDPI. Available at: [Link]

-

A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Knoevenagel condensation. (2020). L.S.College, Muzaffarpur. Available at: [Link]

-

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid. (n.d.). PubChem. Available at: [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. Available at: [Link]

-

ethyl 1H-imidazole-2-carboxylate. (n.d.). PubChem. Available at: [Link]

-

1H-Imidazole, 2-ethyl-. (n.d.). NIST WebBook. Available at: [Link]

-

PROP-2-ENOIC ACID. (n.d.). Ataman Kimya. Available at: [Link]

-

(E)-3-(4-(1H-Imidazol-1-ylmethyl)phenyl)-2-propenoic acid hydrochloride. (n.d.). Drugbank. Available at: [Link]

-

1-Ethyl-2-methylimidazole, >98%. (n.d.). RoCo Global. Available at: [Link]

-

trans-Cinnamic acid. (n.d.). Milk Composition Database (MCDB). Available at: [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue | MDPI [mdpi.com]

Technical Monograph: (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid

Classification: Heterocyclic Acrylic Acid / Urocanic Acid Analog

Formula:

Abstract

This technical guide details the synthesis, structural validation, and pharmacophoric utility of (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid . As a structural homolog of trans-urocanic acid and a bioisostere of cinnamic acid, this molecule represents a critical intermediate in the development of covalent enzyme inhibitors. Its core architecture features an electron-deficient alkene conjugated to an imidazole ring, functioning as a "Michael Acceptor" capable of targeting nucleophilic cysteine residues in biological assays. This document provides a self-validating synthetic workflow via the Doebner modification of the Knoevenagel condensation, supported by mechanistic insights and spectroscopic criteria for differentiating geometric isomers.

Chemical Architecture & Significance

Structural Logic

The molecule consists of three distinct pharmacophoric units:

-

The Imidazole Core: A 1,3-diazole ring substituted at the

position with an ethyl group. This lipophilic modification improves membrane permeability compared to the parent urocanic acid ( -

The Vinyl Linker: A prop-2-enoic chain attached at

. The double bond is rigid, creating distinct stereoisomers ( -

The Carboxylic Acid Tail: Provides hydrogen bond donor/acceptor capability and solubility.

The "Michael Acceptor" Warhead

The

-

Mechanism: Nucleophiles (e.g., thiol groups of glutathione or cysteine) attack the

-carbon (C3), resulting in a covalent adduct. -

Selectivity: The steric bulk of the 1-ethyl group modulates the reactivity, potentially reducing off-target toxicity compared to less hindered analogs.

Synthetic Route Design

The synthesis is designed around the Doebner Modification of the Knoevenagel Condensation .[1][2][3] This route is preferred over Wittig olefination for acrylic acid synthesis because it uses stable, inexpensive precursors (malonic acid) and proceeds with high stereoselectivity for the thermodynamically stable E-isomer.

Retrosynthetic Analysis

-

Target: (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

-

Disconnection:

bond. -

Precursors: 1-ethyl-1H-imidazole-2-carbaldehyde + Malonic Acid.

Reaction Pathway Visualization

The following diagram outlines the conversion from the commercial starting material (1-ethylimidazole) to the final acid.

Caption: Two-step synthesis involving C2-selective lithiation/formylation followed by decarboxylative condensation.

Experimental Protocols

Step 1: Synthesis of 1-Ethylimidazole-2-carbaldehyde

Rationale: The C2 proton of N-alkyl imidazoles is the most acidic (

Reagents:

-

1-Ethylimidazole (1.0 eq)

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)

-

N,N-Dimethylformamide (DMF) (1.2 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1-ethylimidazole (10 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the 2-lithio species (yellow/orange solution).

-

Formylation: Add dry DMF (12 mmol) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench: Quench with saturated

solution (20 mL). -

Extraction: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: The crude aldehyde is often pure enough, but can be distilled or purified via silica flash chromatography (EtOAc/Hexane).

Step 2: Knoevenagel-Doebner Condensation

Rationale: The use of pyridine acts as both solvent and base. The malonic acid undergoes condensation to the dicarboxylic intermediate, which spontaneously decarboxylates upon heating to yield the acrylic acid.

Reagents:

-

1-Ethylimidazole-2-carbaldehyde (1.0 eq, from Step 1)

-

Malonic acid (1.5 eq)

-

Pyridine (Solvent, 10 volumes)

-

Piperidine (Catalytic, 0.1 eq)

Procedure:

-

Reaction: In a reaction vial, dissolve the aldehyde (5 mmol) and malonic acid (7.5 mmol) in pyridine (5 mL). Add 2-3 drops of piperidine.

-

Reflux: Heat the mixture to 90-100°C for 4–6 hours. Evolution of

gas (bubbling) indicates the decarboxylation is proceeding. -

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The aldehyde spot should disappear.

-

Workup: Cool the reaction to RT. Pour the mixture into ice-cold water (20 mL).

-

Precipitation: Carefully acidify the solution to pH ~4-5 using 1M HCl. Note: The product is amphoteric. Too acidic (pH < 2) forms the soluble hydrochloride salt; too basic (pH > 8) forms the carboxylate salt. The zwitterionic form precipitates at the isoelectric point.

-

Isolation: Filter the white/off-white precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Structural Validation & Isomer Differentiation

The critical quality attribute is confirming the (E)-geometry . The Knoevenagel-Doebner reaction is thermodynamically controlled, heavily favoring the trans isomer due to steric repulsion between the imidazole ring and the carboxylic acid in the cis transition state.

NMR Spectroscopic Criteria

The coupling constant (

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| Vinyl | 6.30 – 6.50 | Doublet (d) | 15.5 – 16.0 Hz | Confirms Trans (E) Isomer |

| Vinyl | 7.40 – 7.60 | Doublet (d) | 15.5 – 16.0 Hz | Coupled to |

| Ethyl | 4.00 – 4.20 | Quartet (q) | 7.2 Hz | N-Ethyl group |

| Ethyl | 1.30 – 1.45 | Triplet (t) | 7.2 Hz | N-Ethyl group |

| Imidazole | 7.00 – 7.30 | Singlets/Doublets | ~1.5 Hz | Aromatic ring protons |

Technical Note: If the

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Expected Peak:

-

Fragmentation: Loss of

(44 Da) or the ethyl group (29 Da) may be observed in MS/MS experiments.

Mechanism of Action (Chemical Biology)

Understanding the mechanism of the synthesis is crucial for troubleshooting low yields. The following diagram illustrates the catalytic cycle within the Doebner modification.

Caption: Step-wise mechanism of the Doebner-Knoevenagel condensation emphasizing the thermal decarboxylation step.

References

-

Fan, X., et al. (2006). "Synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid." Synthesis, 2286. (Methodology adapted for imidazole acrylic acids).[4][5]

-

Hattan, C. M., et al. (2013). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid." Synthetic Communications, 43(1), 1–8. (Detailed protocol for methyl analogs).

-

Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." (Mechanistic grounding and general conditions).

-

Al-Mughaid, H., et al. (2012).[6] "Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone Derivatives." Molecules, 17. (NMR characterization of N-alkyl imidazole acrylic systems).

-

ACD/Labs. "1H-1H Coupling in Proton NMR." (Authoritative source for J-coupling constants in alkenes).

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. scholars.fhsu.edu [scholars.fhsu.edu]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Imidazole-Acrylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides an in-depth exploration of imidazole-acrylic acid derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, structure-activity relationships, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Imidazole-Acrylic Acid Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine and the hormone histamine.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature make it a privileged scaffold in drug design.[4][5][6]

When combined with an acrylic acid moiety, the resulting imidazole-acrylic acid core serves as a versatile building block for creating novel therapeutic agents.[7] The most well-studied natural isomer is trans-urocanic acid, or (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, which is an intermediate in the catabolism of L-histidine.[8][9] It is found in significant concentrations in the stratum corneum of the skin, where it acts as a natural UV photoprotectant.[9] Upon exposure to UVB radiation, the trans-isomer converts to cis-urocanic acid, a molecule known to possess immunomodulatory effects.[9]

This guide will focus on the broader class of imidazole-acrylic acid derivatives, using the extensively researched urocanic acid and its analogues as a primary reference point to discuss their synthesis, chemical properties, and wide-ranging biological applications, from anti-inflammatory to anticancer and antimicrobial activities.[10][11][12][13]

Synthesis of Imidazole-Acrylic Acid Derivatives

The synthesis of imidazole-acrylic acid derivatives can be approached in several ways, typically involving either the construction of the imidazole ring onto a precursor already containing the acrylic acid chain, or the addition of the acrylic acid side chain to a pre-formed imidazole. A common and reliable method involves the condensation of an imidazole-carboxaldehyde with malonic acid, known as the Doebner-Knoevenagel condensation.

Causality in Synthetic Strategy

The choice of a condensation reaction like the Doebner-Knoevenagel is deliberate. It is a robust and high-yielding reaction for forming α,β-unsaturated carboxylic acids. Using pyridine as a base and catalyst (often with a co-catalyst like piperidine) is crucial because pyridine is strong enough to deprotonate malonic acid, initiating the reaction, but not so strong as to cause unwanted side reactions with the imidazole ring. The subsequent decarboxylation step is driven by heat and is a thermodynamically favorable process that yields the desired acrylic acid product.

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of imidazole-4-acrylic acid derivatives.

Detailed Experimental Protocol: Synthesis of trans-Urocanic Acid

This protocol describes a two-step process starting from commercially available 4-(hydroxymethyl)imidazole hydrochloride.

Step 1: Oxidation of 4-(Hydroxymethyl)imidazole to 4-Imidazolecarboxaldehyde

-

Reagents & Setup:

-

4-(Hydroxymethyl)imidazole hydrochloride (1 eq)

-

Activated Manganese Dioxide (MnO₂, ~10 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Suspend 4-(hydroxymethyl)imidazole hydrochloride and activated MnO₂ in the chosen solvent.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite® pad thoroughly with the solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 4-imidazolecarboxaldehyde. This product is often used in the next step without further purification.

-

Step 2: Doebner-Knoevenagel Condensation to form trans-Urocanic Acid

-

Reagents & Setup:

-

4-Imidazolecarboxaldehyde (from Step 1, 1 eq)

-

Malonic Acid (1.5 eq)

-

Pyridine (as solvent)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Round-bottom flask with reflux condenser.

-

-

Procedure:

-

Dissolve the crude 4-imidazolecarboxaldehyde in pyridine in the round-bottom flask.

-

Add malonic acid and a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours. The solution will typically change color and CO₂ evolution will be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Acidify the aqueous solution with concentrated HCl to a pH of ~5-6 to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield trans-urocanic acid as a white to light yellow solid.[7]

-

Structure-Activity Relationships (SAR)

The biological activity of imidazole-acrylic acid derivatives can be finely tuned by modifying different parts of the molecule. SAR studies reveal that substitutions on the imidazole ring, as well as modifications to the acrylic acid side chain (e.g., esterification or amidation), can dramatically impact potency and selectivity.[5][14]

Key Modification Points:

-

Imidazole Ring (Positions 1, 2, 5): Substitution at the N-1 position can alter lipophilicity and metabolic stability. Groups at the C-2 and C-5 positions can introduce steric hindrance or new electronic interactions, influencing binding to biological targets.

-

Acrylic Acid Chain: Converting the carboxylic acid to an ester or an amide can improve membrane permeability and bioavailability.[10][15] For instance, ethyl ester derivatives of urocanic acid have shown enhanced anti-inflammatory effects, potentially due to better tissue penetration.[10]

SAR Summary Table: Anti-inflammatory Activity of Urocanic Acid Derivatives

| Compound/Derivative | Modification | Position | Observed Effect on Anti-inflammatory Activity | Reference |

| cis-Urocanic Acid | Isomerization of C=C bond | Acrylic Chain | Attenuates colonic epithelial damage | [10] |

| Ethyl Urocanate | Esterification (Ethyl group) | Carboxyl | Reduced colon weight-to-length ratio in IBD model | [10] |

| Imidazole-4-carboxylic acid | Removal of acrylic chain | N/A | Reduced inflammation area and neutrophil infiltration | [10] |

| Imidazole-4-acetic acid | Saturation of C=C bond | Acrylic Chain | Reduced inflammation area and neutrophil infiltration | [10] |

This data suggests that while the core imidazole structure is crucial for activity, modifications to the side chain can significantly enhance efficacy, likely by improving pharmacokinetic properties.[10]

Biological Activities and Therapeutic Applications

Imidazole derivatives are known to possess a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][12][13][16][17]

Anti-inflammatory Activity

Derivatives of urocanic acid have demonstrated notable anti-inflammatory effects, particularly in the context of Inflammatory Bowel Disease (IBD).[10]

Mechanism of Action: The precise mechanism is multifaceted. cis-Urocanic acid is known to be an immunomodulator. In IBD models, urocanic acid derivatives have been shown to decrease the production of pro-inflammatory cytokines like IL-6 and IL-8, while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10.[10] This cytokine modulation is a key strategy in controlling inflammatory responses.

Signaling Pathway Diagram: Cytokine Modulation

Caption: UCA derivatives modulate the inflammatory response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory cytokines.

Protocol: Ex Vivo Cytokine Measurement in Colon Biopsies This protocol is adapted from studies evaluating anti-inflammatory effects in IBD models.[10]

-

Tissue Collection & Culture:

-

Obtain inflamed colonic tissue biopsies from patients with ulcerative colitis under ethical approval.

-

Immediately place biopsies in culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).

-

Incubate tissue in a 24-well plate, with each well containing one biopsy and 1 mL of medium.

-

-

Treatment:

-

Prepare stock solutions of the imidazole-acrylic acid derivatives in a suitable vehicle (e.g., DMSO).

-

Add the test derivatives to the culture medium at desired final concentrations (e.g., 1, 10, 100 µM). Include a vehicle-only control and a positive control (e.g., an anti-TNF-α antibody).

-

Incubate the biopsies for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cytokine Analysis:

-

After incubation, collect the culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentrations of IL-6, IL-8, and IL-10 in the supernatant using a multiplex immunoassay (e.g., Luminex®) or individual ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize cytokine levels to the total protein content of the corresponding biopsy tissue.

-

Compare the cytokine levels in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in IL-6/IL-8 and an increase in IL-10 indicate anti-inflammatory activity.

-

Antimicrobial and Antifungal Activity

The imidazole scaffold is the core of many widely used antifungal drugs, such as clotrimazole and miconazole.[11] These drugs function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[11] Imidazole-acrylic acid derivatives are being explored as new antimicrobial agents to combat growing drug resistance.[12][18]

Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Reading the Results:

-

Visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Future Perspectives and Conclusion

Imidazole-acrylic acid derivatives represent a highly versatile and promising class of compounds for drug discovery. Their proven biological activities, coupled with the chemical flexibility of the scaffold, provide a solid foundation for developing new therapeutic agents.[5] Future research will likely focus on:

-

Target-Specific Design: Synthesizing derivatives aimed at specific enzymes or receptors within inflammatory, cancerous, or microbial pathways.

-

Improving Pharmacokinetics: Optimizing derivatives to enhance bioavailability, reduce metabolic degradation, and minimize off-target effects.[19]

-

Combination Therapies: Exploring the synergistic effects of these derivatives when used in conjunction with existing drugs to overcome resistance.[16]

References

-

Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease. National Institutes of Health (NIH). [Link]

-

Urocanic Acid | C6H6N2O2 | CID 736715. PubChem. [Link]

-

Ursolic Acid and Its Derivatives as Bioactive Agents. National Institutes of Health (NIH). [Link]

-

Urocanic acid. Wikipedia. [Link]

- Urocanic acid derivatives.

-

Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Science and Research (IJSR). [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

-

Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Review of pharmacological effects of imidazole derivatives. Science and Healthcare of Kazakhstan. [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

-

Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology. [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Eurekaselect. [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health (NIH). [Link]

-

Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews. [Link]

-

A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR. [Link]

-

Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemijournal.com [chemijournal.com]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. China Intermediates Imidazole-4-acrylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 8. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Urocanic acid - Wikipedia [en.wikipedia.org]

- 10. Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. GB2437429A - Urocanic acid derivatives - Google Patents [patents.google.com]

- 16. clinmedkaz.org [clinmedkaz.org]

- 17. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biolmolchem.com [biolmolchem.com]

- 19. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid CAS number

This guide provides an in-depth technical analysis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid , a specialized heterocyclic building block used in medicinal chemistry and polymer science.

Part 1: Compound Identity & Technical Specifications

Compound Name: this compound Common Synonyms: 3-(1-Ethylimidazol-2-yl)acrylic acid; 1-Ethyl-1H-imidazole-2-acrylic acid. Chemical Structure:

-

Core: Imidazole ring substituted at the N1 position with an ethyl group.

-

Functional Group: Acrylic acid moiety (prop-2-enoic acid) attached at the C2 position.[1]

-

Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable and most common form synthesized via standard condensation methods.

CAS Registry Status

While the parent compound urocanic acid (3-(1H-imidazol-4-yl)prop-2-enoic acid) is widely indexed (CAS 104-98-3), the N-ethyl-2-substituted derivative is a specialized intermediate often synthesized de novo or sourced from custom synthesis catalogs.

-

Target Compound CAS: Not widely indexed in public registries (e.g., PubChem/ChemSpider) as a standalone commodity chemical. It is available as a catalog item (e.g., Dana Bioscience SKU BD00968691).

-

Primary Precursor CAS: 111851-98-0 (1-Ethyl-1H-imidazole-2-carbaldehyde).

-

Note: Any synthesis or procurement should be anchored to this precursor CAS to ensure structural fidelity.

-

Physicochemical Properties (Predicted):

| Property | Value (Predicted) |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| pKa (Acid) | ~4.5 (Carboxylic acid) |

| pKa (Base) | ~6.0 (Imidazole nitrogen) |

| LogP | ~0.5 (Moderate hydrophilicity) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (zwitterionic character).[1] |

Part 2: Synthesis & Experimental Protocols

The most robust route to this compound is the Knoevenagel Condensation . This method is preferred over Wittig olefination for cost-efficiency and direct access to the acid without an ester hydrolysis step.

Mechanism of Action (Synthesis)

-

Deprotonation: A weak base (piperidine/pyridine) deprotonates malonic acid.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 1-ethyl-1H-imidazole-2-carbaldehyde .

-

Dehydration: Elimination of water forms the unsaturated dicarboxylic intermediate.

-

Decarboxylation: Thermal driving force releases CO₂ to yield the acrylic acid product.

Step-by-Step Protocol

Reagents:

-

Precursor: 1-Ethyl-1H-imidazole-2-carbaldehyde (CAS 111851-98-0) [1].

-

Reagent: Malonic acid (CAS 141-82-2).

-

Catalyst/Solvent: Pyridine (anhydrous) and catalytic Piperidine.

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 1-ethyl-1H-imidazole-2-carbaldehyde (10.0 mmol, 1.24 g) and malonic acid (12.0 mmol, 1.25 g) to the flask.

-

Solvation: Dissolve the mixture in Pyridine (20 mL). Add Piperidine (0.5 mL) as a catalyst.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (bubbling) as an indicator of decarboxylation.

-

Monitoring: Check reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot (Rf ~0.6) should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

Adjust pH to ~4–5 using 1N HCl to precipitate the zwitterionic product.

-

Note: If no precipitate forms, extract with n-Butanol or evaporate to dryness and recrystallize from Ethanol/Water.

-

-

Purification: Recrystallize from hot ethanol to obtain the pure (E)-isomer.

Part 3: Visualization of Chemical Architecture

Synthesis Pathway Diagram

The following diagram illustrates the transformation from the aldehyde precursor to the final acrylic acid derivative.

Caption: Synthesis of this compound via Knoevenagel condensation.

Structure-Activity Relationship (SAR) Context

This molecule serves as a versatile scaffold in drug discovery:

-

Michael Acceptor: The acrylic acid tail acts as an electrophile, potentially forming covalent bonds with cysteine residues in target proteins (e.g., kinase inhibitors).

-

Metal Chelation: The N3 nitrogen of the imidazole ring and the carboxylate group can form bidentate coordination complexes with metalloenzymes.

Caption: Functional dissection of the molecule for medicinal chemistry applications.

Part 4: Applications & Safety

Research Applications

-

S1P Receptor Modulators: Imidazole-acrylic acid derivatives are structural analogs to intermediates used in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs) [2].

-

Polymer Chemistry: Used as a functional monomer to introduce imidazole groups into hydrogels, conferring pH-responsive swelling behavior due to the protonation of the imidazole ring (pKa ~6.0).

-

Photo-Switching: Similar to urocanic acid, this derivative may undergo E-Z photoisomerization under UV irradiation, useful for materials science applications.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acrylic double bond makes it susceptible to polymerization; keep away from radical initiators or light.

References

-

PubChem. (n.d.). Compound Summary: 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid (Structural Analog). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Imidazole-2-carboxaldehyde. Org. Synth. 2014, 91, 150-159. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of 1-Ethyl-1H-imidazole-4-acrylic Acids

Executive Summary

This technical guide provides a comprehensive analysis of 1-ethyl-1H-imidazole-4-acrylic acid and its structural isomers. These compounds serve as critical intermediates in the synthesis of angiotensin II receptor antagonists, novel UV-filtering agents, and functionalized copolymers. This document moves beyond basic descriptions to address the primary challenge in this field: regiocontrol during synthesis . We contrast direct alkylation strategies with de novo ring assembly and Knoevenagel condensation routes, providing a validated protocol for the latter to ensure high isomeric purity.

Structural & Mechanistic Foundations

The Regiochemistry Challenge

The core complexity in working with imidazole acrylic acids lies in the tautomerism of the imidazole ring. The parent compound, urocanic acid (4(5)-imidazoleacrylic acid), exists in equilibrium between two tautomers. When introducing an ethyl group at the nitrogen, two distinct isomers can form:

-

1-ethyl-1H-imidazole-4-acrylic acid (1,4-isomer): The "linear" conjugated system, thermodynamically preferred in many biological contexts.

-

1-ethyl-1H-imidazole-5-acrylic acid (1,5-isomer): The "branched" isomer, often formed as a significant byproduct during non-selective alkylation.

Electronic Influence

The ethyl group at the N1 position exerts a positive inductive effect (+I), increasing the electron density of the imidazole ring compared to the unsubstituted parent. This shift affects:

-

pKa Values: The N3 nitrogen becomes more basic, influencing binding affinity in metalloprotein targets.

-

Michael Acceptor Reactivity: The acrylic acid tail serves as a Michael acceptor. The electron-rich imidazole ring modulates the electrophilicity of the

-carbon, tuning its reactivity toward cysteine proteases or polymer chain initiation.

Synthetic Pathways: Comparative Analysis

Researchers typically employ one of two strategies. Understanding the causality behind choosing one over the other is critical for process scale-up.

Strategy A: Direct N-Alkylation (The "Quick & Dirty" Route)

Reacting urocanic acid directly with ethyl bromide/iodide.

-

Pros: Single step.

-

Cons: Poor Regioselectivity. Due to the N1/N3 tautomeric equilibrium, this route invariably yields a mixture of 1,4- and 1,5-isomers (often 60:40 or 70:30). Separation requires tedious column chromatography or fractional crystallization, resulting in significant yield loss.

Strategy B: The Knoevenagel Route (The "High-Fidelity" Route)

This approach builds the acrylic side chain after establishing the N-ethyl imidazole core.

-

Precursor Synthesis: N-alkylation of 4-formylimidazole (or Vilsmeier-Haack formylation of 1-ethylimidazole).

-

Condensation: Reaction of 1-ethyl-4-formylimidazole with malonic acid.

-

Pros: Guaranteed Regiochemistry. By fixing the ethyl group on the imidazole ring before creating the acrylic tail, the 1,4-isomer is produced exclusively.

-

Cons: Multi-step process.

Visualization: Pathway Logic

The following diagram illustrates the divergence in regiochemical control between the two strategies.

Caption: Comparative workflow showing the regiochemical ambiguity of direct alkylation versus the specificity of the Knoevenagel route.

Validated Experimental Protocol

Objective: Synthesis of (E)-3-(1-ethyl-1H-imidazol-4-yl)acrylic acid via the Knoevenagel-Doebner modification. This protocol prioritizes purity and reproducibility.

Materials

-

1-Ethyl-4-formylimidazole (10.0 mmol)

-

Malonic acid (12.0 mmol)

-

Pyridine (Solvent/Base, 5 mL)

-

Piperidine (Catalyst, 0.5 mL)

-

Toluene (for workup)

Step-by-Step Methodology

-

Reaction Assembly: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-4-formylimidazole (1.24 g) and malonic acid (1.25 g) in pyridine (5 mL).

-

Mechanism Note: Pyridine acts as the solvent and weak base to facilitate the initial deprotonation of malonic acid.

-

-

Catalysis Initiation: Add piperidine (catalytic amount, ~5 drops).

-

Why: Piperidine forms a transient iminium ion with the aldehyde, lowering the LUMO energy and accelerating nucleophilic attack by the malonate enolate.

-

-

Thermodynamic Drive (Decarboxylation): Heat the mixture to 85–90°C for 4–6 hours.

-

Observation: Evolution of CO₂ gas bubbles indicates the decarboxylation of the intermediate dicarboxylic acid. Monitor until gas evolution ceases.

-

Validation: TLC (Mobile phase: CHCl₃/MeOH 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar acid spot (Rf ~0.2).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the solution into ice-cold water (20 mL) and acidify to pH 4–5 with concentrated HCl. Caution: Exothermic.

-

The product typically precipitates as a white/off-white solid.

-

Filter the solid and wash with cold water (2 x 10 mL) to remove pyridinium salts.

-

-

Purification: Recrystallize from ethanol/water (8:2).

-

Target Yield: 75–85%.

-

Melting Point: 238–240°C (dec).

-

Characterization Data (Expected)

| Technique | Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methyl of ethyl group | |

| Methylene of ethyl group (N-CH2) | ||

| Vinyl proton ( | ||

| Vinyl proton ( | ||

| Imidazole ring protons (C2-H, C5-H) |

Applications in Drug Development & Materials[1][2]

Medicinal Chemistry: Bioisosterism

The 1-ethylimidazole acrylic acid scaffold is a bioisostere for cinnamic acid derivatives but with improved water solubility and distinct hydrogen-bonding capabilities.

-

HCA2 Receptor Agonists: Used in the design of drugs targeting Hydroxycarboxylic Acid Receptor 2 (GPR109A) for treating dyslipidemia. The imidazole nitrogen provides a key anchor point in the receptor binding pocket.

-

Enzyme Inhibition: The acrylic acid moiety can covalently modify active site cysteine residues in specific proteases via Michael addition, serving as a "warhead" in targeted covalent inhibitors (TCIs).

Photobiology & Sunscreens

Derivatives of urocanic acid are investigated for their UV-absorbing properties.[1][2][3]

-

Mechanism: The molecule undergoes trans-cis photoisomerization upon UV absorption, dissipating energy non-radiatively.[4]

-

Safety Note: While natural urocanic acid can be immunosuppressive (cis-isomer), N-alkylated derivatives are being studied to tune this photoactivity and reduce toxicity profiles [1].

Polymer Science

The monomer is used to create functionalized hydrogels.

-

Copolymerization: Copolymerized with N-isopropylacrylamide (NIPAM) to create pH-sensitive and temperature-sensitive hydrogels. The imidazole group provides pH-responsiveness (protonation at pH < 6), causing swelling/deswelling transitions useful in drug delivery systems [2].

References

-

Fan, J., et al. (2024).[1][5] Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. Electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics.[1][2][6]

-

ResearchGate. (2025).[7][8] Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers.

-

Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview.

-

NIH/PubMed. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (Demonstrates analogous N-alkylation challenges).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Prospective Analysis and Research Guide to the Biological Activity of 1-Ethylimidazole-2-Acrylic Acid

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of the novel compound, 1-ethylimidazole-2-acrylic acid. As direct studies on this specific molecule are not yet available in published literature, this document leverages a first-principles approach. By dissecting the compound into its core components—the 1-ethylimidazole scaffold and the acrylic acid moiety—we extrapolate potential biological activities and mechanisms of action based on extensive data from analogous structures. This guide serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining a phased, logic-driven experimental plan to systematically characterize the compound's therapeutic potential. We present hypothesized targets, detailed experimental protocols, and data interpretation strategies, positioning 1-ethylimidazole-2-acrylic acid as a promising candidate for further preclinical investigation, particularly in oncology and infectious diseases.

Introduction: Deconstructing a Novel Chemical Entity

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet medical needs.[1] 1-Ethylimidazole-2-acrylic acid is a unique small molecule that strategically combines two chemical moieties of significant pharmacological interest: the imidazole ring and the acrylic acid functional group.

The imidazole ring is a cornerstone of medicinal chemistry, found in a multitude of clinically approved drugs and biologically active compounds.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[4] Imidazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities.[5][6][7] The 1-ethyl substitution is a common feature in pharmaceutical chemistry, often used to modulate solubility, metabolic stability, and target engagement.[8]

The acrylic acid moiety introduces a critical element of reactivity. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor. This functional group is the "warhead" in many targeted covalent inhibitors, which form a permanent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein.[9][10] This irreversible mechanism of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[11]

The combination of these two moieties in 1-ethylimidazole-2-acrylic acid suggests a compelling hypothesis: the imidazole core could guide the molecule to specific biological targets, whereupon the acrylic acid "warhead" could form a covalent bond, leading to potent and selective inhibition. This guide will outline a systematic approach to test this hypothesis and uncover the therapeutic potential of this novel compound.

Hypothesized Biological Targets and Mechanisms of Action

Based on the known activities of its constituent parts, we can propose several high-probability biological targets and mechanisms for 1-ethylimidazole-2-acrylic acid.

Anticancer Activity via Kinase Inhibition

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[12] Many successful cancer drugs are kinase inhibitors, and several of these, such as Acalabrutinib, utilize an imidazole scaffold and a covalent mechanism of action.[2][9]

-

Hypothesized Mechanism: The imidazole core of 1-ethylimidazole-2-acrylic acid could bind to the ATP-binding pocket of specific protein kinases. If a cysteine residue is located nearby, the acrylic acid moiety could form a covalent bond, leading to irreversible inhibition of the kinase and disruption of oncogenic signaling pathways.[12] Putative targets include kinases known to be susceptible to covalent inhibition, such as EGFR, BTK, and MAPKs.[12]

Antimicrobial and Antifungal Activity

Imidazole derivatives are the basis for a major class of antifungal drugs (e.g., clotrimazole, miconazole) that inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungal cell membranes.[3][13] They have also shown broad-spectrum antibacterial activity.[14]

-

Hypothesized Mechanism: The compound may inhibit key microbial enzymes. In fungi, this could be cytochrome P450-dependent enzymes.[15] In bacteria, it could interfere with cell wall synthesis or DNA replication.[14] The covalent binding potential of the acrylic acid group could lead to potent and sustained inhibition of these microbial targets.

Enzyme Inhibition in Other Disease Areas

The versatility of the imidazole scaffold allows it to target a wide range of enzymes.[16][17]

-

Hypothesized Targets:

-

Cyclooxygenase (COX) Enzymes: Imidazole derivatives have been investigated as COX-2 inhibitors for anti-inflammatory effects.[16]

-

Topoisomerases: Inhibition of these DNA-associated enzymes is another established anticancer mechanism for imidazole-based compounds.[12]

-

Viral Proteases: The imidazole ring can interact with key residues in viral enzymes, and covalent inhibitors are a validated strategy for antiviral drugs.[17][18]

-

A Phased Experimental Approach to Characterize Biological Activity

A structured, multi-phase research plan is essential to efficiently evaluate the biological activity of 1-ethylimidazole-2-acrylic acid.

Phase 1: Broad Spectrum In Vitro Screening

The initial phase focuses on broad screening to identify a "hit" or a primary area of biological activity.

3.1.1. Cytotoxicity Screening in Cancer Cell Lines

-

Objective: To determine the compound's general anticancer potential.

-

Protocol:

-

Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

-

Culture cells in 96-well plates.

-

Treat cells with a range of concentrations of 1-ethylimidazole-2-acrylic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using an MTS or resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

3.1.2. Antimicrobial and Antifungal Susceptibility Testing

-

Objective: To assess the compound's activity against a panel of pathogenic microbes.

-

Protocol:

-

Select representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[19][20]

-

Perform broth microdilution assays according to CLSI guidelines.

-

Determine the Minimum Inhibitory Concentration (MIC) for each strain.

-

3.1.3. Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets.

-

Protocol:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

Screen against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).

-

Identify kinases where activity is inhibited by >50% or >90% for follow-up.

-

Phase 2: Target Validation and Mechanism of Action Elucidation

If Phase 1 yields a positive hit (e.g., potent cytotoxicity in a specific cancer cell line), this phase aims to identify the specific molecular target and confirm the hypothesized covalent mechanism.

3.2.1. Covalent Binding Assessment

-

Objective: To determine if the compound binds to its target covalently.

-

Protocol (using a purified target enzyme identified in Phase 1):

-

Incubate the purified enzyme with the compound.

-

Analyze the protein-compound adduct using intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the compound would confirm covalent binding.

-

Alternatively, a "washout" experiment can be performed. If the inhibition is irreversible, the enzymatic activity will not be restored after removal of the free compound by dialysis or dilution.

-

3.2.2. Cellular Target Engagement Assays

-

Objective: To confirm that the compound engages its target within a cellular context.

-

Protocol (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the amount of soluble (non-denatured) target protein at each temperature by Western blot.

-

Covalent binding will stabilize the target protein, resulting in a shift to a higher melting temperature.

-

Phase 3: In-Depth Cellular and Pathway Analysis

This phase explores the downstream cellular consequences of target inhibition.

3.3.1. Pathway Modulation Analysis

-

Objective: To confirm that target engagement leads to the expected downstream signaling changes.

-

Protocol:

-

Treat relevant cells with the compound at various concentrations and time points.

-

Prepare cell lysates and analyze the phosphorylation status of key downstream proteins in the target pathway using Western blotting. For example, if the target is EGFR, look for a decrease in phosphorylated ERK (p-ERK).

-

3.3.2. Cell Cycle and Apoptosis Analysis

-

Objective: To understand the mechanism of cell death induced by the compound.

-

Protocol:

-

Treat cancer cells with the compound.

-

Analyze cell cycle distribution using propidium iodide staining and flow cytometry.

-

Measure apoptosis induction using Annexin V/PI staining and flow cytometry.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative Data from Phase 1 Cytotoxicity Screening

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung | 1.2 |

| MCF-7 | Breast | 0.8 |

| HCT116 | Colon | > 50 |

| PC-3 | Prostate | 2.5 |

Interpretation: The compound shows potent activity against lung, breast, and prostate cancer cell lines, but not colon cancer, suggesting a degree of selectivity.

Table 2: Representative Data from Phase 1 Antimicrobial Screening

| Organism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive | 4 |

| E. coli | Gram-negative | > 64 |

| C. albicans | Fungus | 2 |

Interpretation: The compound exhibits potent activity against Gram-positive bacteria and fungi, but is inactive against Gram-negative bacteria, suggesting a potential mechanism targeting cell wall components absent in Gram-negative species.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: A Phased Experimental Workflow for Characterizing the Compound.

Caption: Hypothesized Mechanism: Covalent Inhibition of a Kinase Pathway.

Conclusion

While 1-ethylimidazole-2-acrylic acid is a novel compound without a documented history of biological investigation, a systematic analysis of its chemical architecture provides a strong rationale for its study as a potential therapeutic agent. The fusion of a target-binding imidazole scaffold with a reactive covalent "warhead" represents a validated and powerful strategy in modern drug discovery. The proposed phased experimental plan provides a clear, logical, and efficient path forward to screen for activity, identify specific molecular targets, and elucidate the mechanism of action. The initial focus on oncology and infectious diseases is well-supported by the extensive literature on related compounds. Successful execution of this research plan will comprehensively define the biological activity profile of 1-ethylimidazole-2-acrylic acid and determine its potential for further preclinical and clinical development.

References

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.

- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis.

- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Imidazole Derivatives as Potential Enzyme Inhibitors. (n.d.). Benchchem.

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Scholar.

- Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024, May 23). MDPI.

- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2025, October 23). MDPI.

- Synthesis and therapeutic potential of imidazole containing compounds. (2021, February 18). PMC.

- Imidazole - Wikipedia. (n.d.). Wikipedia.

- Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. (2004, January 19). PubMed.

- Recent advances in the development of covalent inhibitors. (n.d.). PMC - NIH.

- Advanced approaches of developing targeted covalent drugs. (n.d.). PMC.

- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). Google Scholar.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Google Scholar.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Biological and Molecular Chemistry.

- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.

- Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. (2024, November 1). PubMed.

- Investigation of MOA of next generation covalent inhibitors. (n.d.). AXXAM.

- Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan.

- An overview of imidazole and its analogues as potent anticancer agents. (2023, September 20). PubMed.

- 1-Ethylimidazole. (n.d.). Chem-Impex.

Sources

- 1. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. jchemrev.com [jchemrev.com]

- 6. scispace.com [scispace.com]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axxam.com [axxam.com]

- 12. ijsred.com [ijsred.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biolmolchem.com [biolmolchem.com]

An In-depth Technical Guide to 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract